molecular formula C9H9ClFNO B13587573 3-(2-Chloro-5-fluoro-phenoxy)-azetidine

3-(2-Chloro-5-fluoro-phenoxy)-azetidine

Cat. No.: B13587573
M. Wt: 201.62 g/mol
InChI Key: IQFGFUGGRLLDCF-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluoro-phenoxy)-azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluoro-phenoxy)-azetidine typically involves the reaction of 2-chloro-5-fluoro-phenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluoro-phenoxy)-azetidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to yield azetidines with different substituents.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, azetidinones, and phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chloro-5-fluoro-phenoxy)-azetidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluoro-phenoxy)-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chloro and fluoro substituents on the phenoxy ring play a crucial role in determining the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-5-fluoro-phenoxy)propanenitrile: This compound shares a similar phenoxy ring structure but differs in the presence of a nitrile group instead of the azetidine ring.

    2-Chloro-5-fluoro-phenoxyacetic acid: This compound has a carboxylic acid group attached to the phenoxy ring, making it structurally similar but functionally different.

Uniqueness

3-(2-Chloro-5-fluoro-phenoxy)-azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenoxy)azetidine

InChI

InChI=1S/C9H9ClFNO/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2

InChI Key

IQFGFUGGRLLDCF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)F)Cl

Origin of Product

United States

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